Ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate: is a compound belonging to the class of dihydrotetrazolopyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including antituberculosis, anticonvulsant, and antidepressant properties . The tetrazolo[1,5-a]pyrimidine core is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a Biginelli reaction. This reaction involves the condensation of 4-methylbenzaldehyde, ethyl acetoacetate, and 5-aminotetrazole in the presence of p-toluenesulfonic acid as a catalyst in ethanol under reflux conditions . The reaction mixture is typically refluxed for several hours, followed by cooling and precipitation to obtain the desired product.
Chemical Reactions Analysis
Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound has been shown to bind to DNA, potentially interfering with DNA replication and transcription processes . Additionally, it can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other tetrazolo[1,5-a]pyrimidine derivatives, such as:
- Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 5-methyl-7-pyridine-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 5-methyl-7-pyridine-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their pharmacological activities and chemical properties. The unique combination of the tetrazolo[1,5-a]pyrimidine core with the 4-methylphenyl group in ethyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate contributes to its distinct biological and chemical characteristics.
Properties
Molecular Formula |
C15H17N5O2 |
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Molecular Weight |
299.33 g/mol |
IUPAC Name |
ethyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H17N5O2/c1-4-22-14(21)12-10(3)16-15-17-18-19-20(15)13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H,16,17,19) |
InChI Key |
BSLJYWFSOOMVAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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